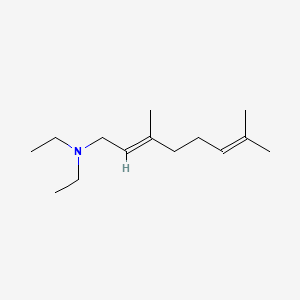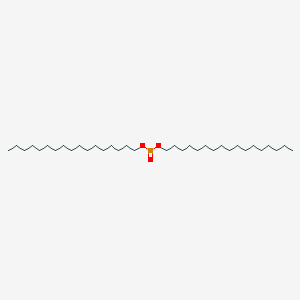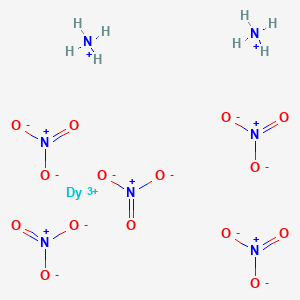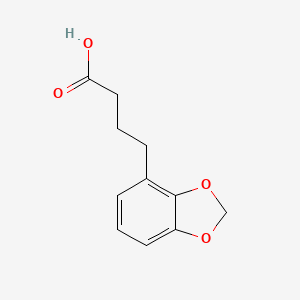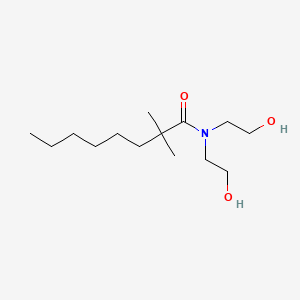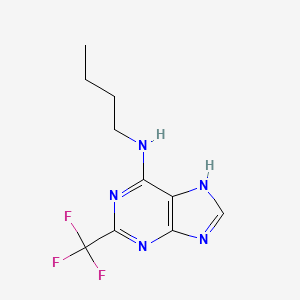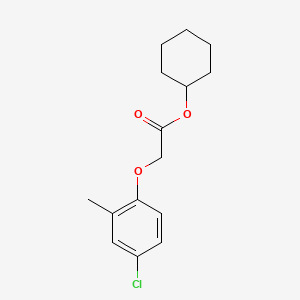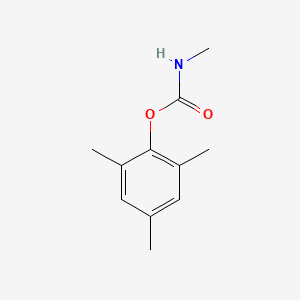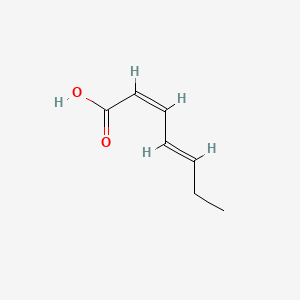
2,4-Heptadienoic acid, (2Z,4E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptadienoic acid, (2Z,4E)-, can be achieved through several methods. One common approach involves the stereoselective one-pot synthesis from ketene dithioacetal. This method includes the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening .
Industrial Production Methods
Industrial production methods for 2,4-Heptadienoic acid, (2Z,4E)-, are not well-documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity.
化学反応の分析
Types of Reactions
2,4-Heptadienoic acid, (2Z,4E)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The double bonds in 2,4-Heptadienoic acid, (2Z,4E)-, can participate in substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens (e.g., Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.
科学的研究の応用
2,4-Heptadienoic acid, (2Z,4E)-, has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds and functional materials.
Biology: The compound’s conjugated diene structure makes it a valuable tool for studying biological processes involving double bond interactions.
Industry: Used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of 2,4-Heptadienoic acid, (2Z,4E)-, involves its interaction with molecular targets through its conjugated diene structure. This structure allows the compound to participate in various chemical reactions, including addition and substitution reactions, which can modulate biological pathways and processes. The specific molecular targets and pathways involved depend on the context of its application.
類似化合物との比較
Similar Compounds
(2Z,4E)-hexa-2,4-dienoic acid:
2-hydroxy-6-oxo-2,4-heptadienoic acid: This compound has additional functional groups, including a hydroxy and oxo group, which confer different chemical properties.
Uniqueness
2,4-Heptadienoic acid, (2Z,4E)-, is unique due to its specific conjugated diene structure and the length of its carbon chain.
特性
CAS番号 |
600716-76-5 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
(2Z,4E)-hepta-2,4-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h3-6H,2H2,1H3,(H,8,9)/b4-3+,6-5- |
InChIキー |
GYTGOLDQGRPDNF-ICWBMWKASA-N |
異性体SMILES |
CC/C=C/C=C\C(=O)O |
正規SMILES |
CCC=CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






